Propargyl-PEG4-Boc

Beschreibung

Overview of Heterobifunctional Linkers in Contemporary Chemical Synthesis

Heterobifunctional linkers are chemical reagents that possess two different reactive groups, which allows them to connect two distinct molecular entities. scbt.comcd-bioparticles.net These linkers are fundamental in a variety of scientific disciplines, including the study of protein-protein interactions, the development of antibody-drug conjugates (ADCs), and the creation of advanced biomaterials. scbt.comcd-bioparticles.netnih.gov The two reactive ends of a heterobifunctional linker can be designed to react with specific functional groups on target molecules, such as amines, thiols, or carboxylates, enabling the controlled and specific conjugation of diverse molecules like proteins, peptides, and nucleic acids. nih.govrsc.orgacs.org

The general structure of a heterobifunctional linker can be represented as X-Spacer-Y, where X and Y are the two different reactive functional groups, and the spacer is a chemical chain that connects them. cd-bioparticles.net The nature of the spacer can significantly influence the properties of the final conjugate, affecting aspects like solubility and steric hindrance. thermofisher.compeptide.com A wide array of reactive groups are utilized in these linkers, including N-hydroxysuccinimide (NHS) esters for reacting with amines, maleimides for targeting thiols, and alkynes or azides for "click chemistry" reactions. scbt.comrsc.org

Rationale for the Specific Design and Application of Propargyl-PEG4-t-butyl ester

The design of Propargyl-PEG4-t-butyl ester is a prime example of thoughtful chemical engineering, where each component of the molecule serves a distinct and crucial purpose. This linker contains a propargyl group, a polyethylene (B3416737) glycol (PEG) spacer, and a t-butyl ester protected carboxyl group. cd-bioparticles.net

The Propargyl Group: The terminal alkyne (propargyl group) is a key functional group for "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC). cd-bioparticles.netoup.com This reaction is highly efficient and selective, allowing for the formation of a stable triazole linkage with an azide-containing molecule under mild conditions. cd-bioparticles.net This makes the propargyl group an excellent "handle" for attaching the linker to a wide variety of biomolecules that have been modified to contain an azide (B81097) group. oup.com

The PEG4 Spacer: The molecule incorporates a tetra-polyethylene glycol (PEG4) spacer. PEG linkers are known to increase the water solubility and biocompatibility of the molecules they are attached to. thermofisher.compeptide.comjenkemusa.com The hydrophilic nature of the PEG chain can help to prevent the aggregation of conjugated biomolecules and can also shield them from the immune system. peptide.com The length of the PEG spacer can be adjusted to control the distance between the two conjugated molecules, which can be critical for maintaining their biological activity. nih.gov

The t-butyl ester Group: The t-butyl ester serves as a protecting group for a carboxylic acid. thieme.dethieme-connect.com Protecting groups are essential in organic synthesis to prevent a reactive functional group from undergoing unwanted reactions during a chemical transformation. iris-biotech.delibretexts.org The t-butyl ester is stable under a variety of conditions but can be readily removed (deprotected) under acidic conditions, such as with trifluoroacetic acid (TFA), to reveal the free carboxylic acid. thieme.deiris-biotech.delibretexts.org This newly exposed carboxylic acid can then be used for further conjugation or modification.

This combination of a reactive alkyne, a solubilizing PEG spacer, and a protected carboxylic acid makes Propargyl-PEG4-t-butyl ester a versatile tool for multistep bioconjugation strategies, drug delivery systems, and the development of complex biomolecular architectures. sigmaaldrich.com

Below is a table summarizing the key properties of Propargyl-PEG4-t-butyl ester.

| Property | Value |

| Molecular Formula | C16H28O6 |

| Molecular Weight | 316.4 g/mol |

| Appearance | Liquid |

| Density | 1.164 g/mL |

| Refractive Index | n/D 1.460 |

| Storage Temperature | −20°C |

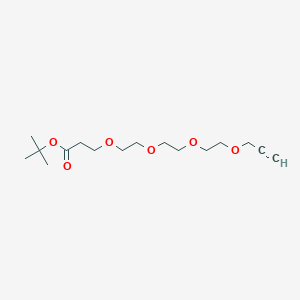

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

tert-butyl 3-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H28O6/c1-5-7-18-9-11-20-13-14-21-12-10-19-8-6-15(17)22-16(2,3)4/h1H,6-14H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEQLPTKRFULADF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCOCCOCCOCCOCC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H28O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes for Propargyl-PEG-t-butyl ester AnaloguesCurrent time information in Bangalore, IN.medkoo.com

The synthesis of Propargyl-PEG4-t-butyl ester and its analogues typically involves a multi-step process that begins with the preparation of a propargyl-terminated polyethylene (B3416737) glycol precursor, followed by the esterification to introduce the t-butyl ester group.

Synthesis of Propargyl-terminated Poly(ethylene glycol) PrecursorsCurrent time information in Bangalore, IN.mdpi.comnih.gov

The creation of propargyl-terminated PEG precursors is a critical initial step. A common method involves the Williamson ether synthesis, where a polyethylene glycol with a terminal hydroxyl group is reacted with propargyl bromide in the presence of a base. nih.gov For instance, starting with a heterobifunctional PEG containing a hydroxyl group and a carboxyl group, the carboxyl end can be selectively reacted with propargyl bromide to yield a propargyl-terminated PEG with a free hydroxyl group at the other end. mdpi.comresearchgate.net This reaction is often carried out in a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF). mdpi.comnih.gov The use of a base, such as potassium hydroxide (B78521) or sodium hydride, is essential to deprotonate the hydroxyl or carboxylic acid group, making it a more effective nucleophile to attack the propargyl bromide. mdpi.comnih.gov

Another approach involves starting with a symmetrical diol like tetra(ethylene glycol) and performing a monoalkylation with propargyl bromide. nih.gov While this can lead to the formation of a dialkylated byproduct, the desired mono-propargylated product can typically be separated through purification techniques like silica (B1680970) gel column chromatography. nih.gov

A scalable and economically viable synthesis of propargyl-functionalized α-hydroxy acids, which are precursors to related polyester (B1180765) structures, has been developed starting from propargyl alcohol and bromoacetaldehyde (B98955) diethyl acetal. acs.orgacs.org This method highlights the compatibility of the terminal alkyne with the acidic conditions required for the hydrolysis of an intermediate cyanohydrin. acs.orgacs.org

Esterification Strategies for t-butyl Ester Formation

Once the propargyl-terminated PEG precursor with a free carboxylic acid is obtained, the next step is the formation of the t-butyl ester. This requires specific esterification methods that are compatible with the potentially acid-labile propargyl group and the sterically hindered nature of the t-butyl alcohol.

The Steglich esterification is a particularly mild and effective method for forming esters from substrates that are sensitive to acidic conditions, making it well-suited for the synthesis of t-butyl esters. organic-chemistry.orgcommonorganicchemistry.comscribd.comscribd.com Traditional Fischer esterification, which uses strong acid catalysts, can lead to the formation of isobutene from t-butanol. organic-chemistry.orgscribd.comscribd.com The Steglich method circumvents this issue by using a coupling agent, typically dicyclohexylcarbodiimide (B1669883) (DCC) or a water-soluble alternative like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC), in the presence of a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). commonorganicchemistry.comrsc.org

The reaction proceeds through the formation of an O-acylisourea intermediate from the carboxylic acid and DCC. organic-chemistry.orgscribd.com This intermediate is highly reactive towards nucleophiles. DMAP acts as an acyl transfer catalyst by reacting with the O-acylisourea to form a more reactive N-acylpyridinium species, which is then readily attacked by the alcohol (in this case, t-butanol) to form the desired ester and dicyclohexylurea (DCU) as a byproduct. organic-chemistry.orgscribd.comrsc.org The use of DMAP significantly accelerates the reaction. organic-chemistry.orgscribd.com

Table 1: Key Reagents in Steglich Esterification

| Reagent | Function |

|---|---|

| Carboxylic Acid | The substrate to be esterified. |

| Alcohol (t-butanol) | The alcohol that forms the ester. |

| DCC or EDC | Coupling agent that activates the carboxylic acid. commonorganicchemistry.com |

| DMAP | Catalyst that accelerates the esterification. organic-chemistry.orgscribd.com |

Besides the classic Steglich conditions, other coupling reagents have been developed for the synthesis of esters, including t-butyl esters. Uronium-based coupling reagents such as TBTU, TATU, and COMU have proven effective for ester formation under mild conditions at room temperature. luxembourg-bio.com Notably, COMU, in the presence of a strong organic base like MTBD, can facilitate the esterification of tertiary alcohols like t-butanol. luxembourg-bio.com

Other methods for tert-butylation of carboxylic acids include the use of di-tert-butyl dicarbonate (B1257347) (Boc₂O) or tert-butyl trichloroacetimidate. thieme-connect.com Recently, bis(trifluoromethanesulfonyl)imide has been shown to be an effective catalyst for the direct tert-butylation of carboxylic acids using tert-butyl acetate (B1210297) as both the reagent and solvent. thieme-connect.com

Table 2: Alternative Coupling Reagents for Ester Synthesis

| Coupling Reagent | Description |

|---|---|

| TBTU, TATU | Benzotriazole-derived uronium salts effective for primary and secondary alcohols. luxembourg-bio.com |

| COMU | A uronium-based reagent capable of esterifying tertiary alcohols in the presence of a strong base. luxembourg-bio.com |

| PyAOP | A phosphonium-based reagent particularly effective for coupling N-methyl amino acids. peptide.com |

| Mukaiyama's Reagent | Found to be an effective and more sustainable alternative to carbodiimides in some Steglich-type reactions. rsc.org |

Steglich Esterification and its Variants for Acid-Labile Substrates

Functional Group Interconversions and Orthogonal Protection Strategiesorganic-chemistry.orgnumberanalytics.comthieme-connect.de

A key feature of Propargyl-PEG4-t-butyl ester is the presence of two distinct functional groups at either end of the molecule, which are "orthogonal" to each other. This means that one group can be selectively reacted or deprotected without affecting the other, allowing for sequential chemical modifications. organic-chemistry.orgnumberanalytics.com The propargyl group is available for copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry, while the t-butyl ester protects a carboxylic acid. smolecule.comcd-bioparticles.net

Selective Deprotection of t-butyl Ester under Mild Conditionscd-bioparticles.netlookchem.comorganic-chemistry.orgniscpr.res.inacsgcipr.org

The t-butyl ester group is a widely used protecting group for carboxylic acids because it is stable under neutral and basic conditions but can be readily cleaved under acidic conditions. acsgcipr.org This selective removal is crucial for unmasking the carboxylic acid functionality for subsequent reactions, such as amide bond formation. broadpharm.com

While strong acids like trifluoroacetic acid (TFA) or hydrochloric acid can be used for deprotection, milder and more selective methods are often preferred to avoid side reactions with other sensitive functional groups. lookchem.comnih.gov Aqueous phosphoric acid has been reported as an effective and environmentally benign reagent for the deprotection of t-butyl esters, showing good selectivity over other protecting groups like Cbz carbamates and benzyl (B1604629) esters. organic-chemistry.org

Another mild method involves the use of silica gel in refluxing toluene, which can efficiently cleave t-butyl esters to the corresponding carboxylic acids. lookchem.com Lewis acids have also been employed for this purpose. For example, ytterbium triflate has been shown to be a mild and effective catalyst for the selective deprotection of t-butyl esters in the presence of other ester groups like benzyl, allyl, and methyl esters. niscpr.res.in Similarly, the cerium(III) chloride and sodium iodide system in acetonitrile (B52724) can selectively cleave t-butyl esters while preserving N-Boc protecting groups, a reversal of the typical selectivity seen with strong acids. organic-chemistry.org

The cleavage of t-butyl esters under acidic conditions proceeds via the formation of a stable t-butyl cation. acsgcipr.org

Table 3: Conditions for Selective t-butyl Ester Deprotection

| Reagent/Conditions | Selectivity/Notes | Reference |

|---|---|---|

| Trifluoroacetic Acid (TFA) | Strong acid, commonly used but can be harsh. | nih.gov |

| Aqueous Phosphoric Acid | Mild, environmentally benign, and selective. | organic-chemistry.org |

| Silica Gel in Refluxing Toluene | Mild and novel alternative. | lookchem.com |

| Ytterbium Triflate | Mild Lewis acid catalyst, selective over other esters. | niscpr.res.in |

| CeCl₃·7H₂O / NaI in Acetonitrile | Reverses typical acid selectivity, preserving N-Boc groups. | organic-chemistry.org |

Acid-Catalyzed Hydrolysis Mechanisms and Optimization

Acid-catalyzed hydrolysis is a common method for the deprotection of tert-butyl esters. acsgcipr.org The reaction mechanism involves the protonation of the ester's carbonyl group, which enhances its electrophilicity. acsgcipr.org This is followed by the loss of the stable tert-butyl cation, which then deprotonates to form isobutylene (B52900) gas or is trapped by scavengers. commonorganicchemistry.com The resulting carbamic acid decarboxylates to yield the free amine. commonorganicchemistry.com

A variety of acids can be utilized for this purpose, including trifluoroacetic acid (TFA), hydrochloric acid, sulfuric acid, and formic acid. acsgcipr.org The choice of acid and reaction conditions can be optimized to achieve selective deprotection. For instance, using 5% trifluoroacetic acid in dichloromethane (B109758) can effectively cleave peptide silyl (B83357) esters without affecting acid-labile tert-butyl ether groups. nih.gov

Table 1: Conditions for Acid-Catalyzed Hydrolysis of t-Butyl Esters

| Acid | Conditions | Substrate Compatibility | Reference |

|---|---|---|---|

| Trifluoroacetic Acid (TFA) | TFA/TIS/water (95:2.5:2.5) | Generally effective for most sequences. sigmaaldrich.com | sigmaaldrich.com |

| Hydrochloric Acid (HCl) | 6 M HCl | Used for deprotection of tert-butyl ester groups. rsc.org | rsc.org |

| Phosphoric Acid | Aqueous solution | Selectively deprotects tert-butyl carbamates, esters, and ethers. organic-chemistry.org | organic-chemistry.org |

TIS: Triisopropylsilane

Optimization of the cleavage process is crucial, especially in complex molecules like peptides, to minimize side reactions. Factors such as acid concentration, temperature, and the use of scavengers can significantly impact the purity of the final product. acs.org For example, a two-step cleavage process involving an initial treatment with a lower concentration of TFA followed by a higher concentration has been shown to yield optimal results in some cases. acs.org The use of scavengers like thioanisole (B89551) and 1,2-ethanedithiol (B43112) (EDT) can help to quench reactive cationic species generated during deprotection. sigmaaldrich.com

Enzymatic Approaches for Ester Cleavage in Peptide Synthesis

Enzymatic methods offer a mild and selective alternative to chemical deprotection of esters. acs.org Lipases and proteases are types of enzymes that can catalyze the hydrolysis of ester bonds. acs.orggoogle.com Specifically, certain lipases, such as lipase (B570770) A from Candida antarctica (CAL-A), and esterases, like an esterase from Bacillus subtilis (BsubpNBE), have demonstrated the ability to hydrolyze tert-butyl esters of protected amino acids with high yields while leaving other protecting groups like Boc, Z, and Fmoc intact. acs.orgresearchgate.net

The protease subtilisin has also been identified as effective for the selective enzymatic hydrolysis of C-terminal tert-butyl esters of peptides. google.com This enzymatic approach is particularly valuable in peptide synthesis where mild reaction conditions are necessary to preserve the integrity of the peptide chain and other sensitive functional groups. acs.orggoogle.com The modification of lipases with polyethylene glycol (PEG) can enhance their stability and activity in organic solvents, further expanding their utility in synthetic applications. osti.gov

Table 2: Enzymes for tert-Butyl Ester Cleavage

| Enzyme | Source | Substrate Examples | Reference |

|---|---|---|---|

| Lipase A (CAL-A) | Candida antarctica | Boc-Tyr-OtBu, Z-GABA-OtBu | acs.orgresearchgate.net |

| Esterase (BsubpNBE) | Bacillus subtilis | Fmoc-GABA-OtBu | acs.orgresearchgate.net |

Lewis Acid-Mediated Deprotection

Lewis acids provide another avenue for the deprotection of tert-butyl esters. Reagents such as trimethylsilyl (B98337) iodide (TMSI) can be used to cleave t-butyl esters under non-acidic conditions. acsgcipr.org The mechanism involves coordination of the Lewis acid to the ester oxygen, which facilitates the cleavage of the carbon-oxygen bond. acsgcipr.org TMSI is often generated in situ from trimethylsilyl chloride (TMSCl) and sodium iodide (NaI) due to its cost and instability. acsgcipr.org

Zinc bromide (ZnBr₂) in dichloromethane has also been shown to chemoselectively hydrolyze tert-butyl esters in the presence of other acid-labile groups. nih.gov While N-Boc and N-trityl groups were found to be labile under these conditions, PhF protected amines remained intact, allowing for the preparation of various N-(PhF)amino acids from their corresponding tert-butyl esters in good yields. nih.gov Another approach involves the use of the tris-4-bromophenylamminium radical cation, known as magic blue (MB•+), in combination with triethylsilane for a mild deprotection of tert-butyl esters, ethers, and carbamates. organic-chemistry.orgacs.org

Manipulation of the Propargyl Moiety

The propargyl group of Propargyl-PEG4-t-butyl ester is a key functional handle for a variety of chemical modifications, most notably "click chemistry" reactions. smolecule.combroadpharm.com

Post-Synthetic Modifications of Alkyne Terminus

The terminal alkyne of the propargyl group readily participates in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of click chemistry. smolecule.cominterchim.frcd-bioparticles.net This reaction allows for the efficient and highly regioselective formation of a stable triazole linkage with azide-containing molecules. interchim.frbiosyn.comnih.gov This methodology is widely used to conjugate the PEG linker to various biomolecules, such as peptides and oligonucleotides, or to functionalize surfaces for biosensing applications. smolecule.combiosyn.com

The CuAAC reaction is known for its reliability, high yields, and tolerance of a wide range of functional groups and reaction conditions, including the use of water as a solvent. interchim.frjenkemusa.com While the copper catalyst is highly effective, concerns about its potential cytotoxicity have led to the development of copper-free click chemistry alternatives, such as strain-promoted azide-alkyne cycloaddition (SPAAC), which utilizes strained cyclooctynes. biochempeg.combiochempeg.com

Post-synthetic modifications can also involve the esterification of a carboxylated polymer with propargyl alcohol to introduce a clickable alkyne group, which can then be further functionalized using click chemistry. frontiersin.org

Reactivity and Mechanism in Click Chemistry Applications

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Propargyl-PEG4-t-butyl ester

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and widely used click reaction that involves the formation of a stable 1,4-disubstituted 1,2,3-triazole ring from a terminal alkyne and an azide (B81097), catalyzed by a copper(I) species. nih.govmdpi.comrsc.org Propargyl-PEG4-t-butyl ester, with its terminal alkyne, readily participates in this reaction. cd-bioparticles.netbroadpharm.com The hydrophilic PEG4 spacer enhances the solubility of the molecule in aqueous media, which is often a requirement for biological applications. cd-bioparticles.netmedkoo.com The t-butyl ester group serves as a protecting group for the carboxylic acid, which can be later deprotected under acidic conditions to reveal a functional handle for further modifications. cd-bioparticles.netbroadpharm.com

Reaction Kinetics and Optimization of CuAAC Conditions

The kinetics of the CuAAC reaction are a key consideration for its practical application. Several factors can be optimized to enhance the reaction rate and efficiency when using propargyl-PEG4-t-butyl ester or similar PEGylated alkynes.

Key Parameters for CuAAC Optimization:

| Parameter | Effect on Reaction | Optimization Strategies |

| Copper(I) Source | The Cu(I) catalyst is essential for the reaction. It can be added directly or generated in situ from a Cu(II) salt using a reducing agent. | Common Cu(I) sources include CuBr, CuI, and CuSO4/sodium ascorbate. The choice of source and reducing agent can impact reaction efficiency. |

| Ligands | Ligands stabilize the Cu(I) oxidation state and prevent its disproportionation, thereby increasing reaction rates and preventing catalyst deactivation. | Tris-(benzyltriazolylmethyl)amine (TBTA) and Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) are widely used ligands that accelerate the reaction and protect the catalyst. nih.govbiorxiv.org |

| Solvent | The choice of solvent can influence the solubility of reactants and the reaction rate. | A variety of solvents can be used, including water, t-butanol, DMSO, and mixtures thereof. The hydrophilic PEG spacer of Propargyl-PEG4-t-butyl ester improves its solubility in aqueous systems. medkoo.com |

| pH | The pH of the reaction medium can affect the stability of the catalyst and the protonation state of reactants. | For bioconjugation, reactions are often performed at or near physiological pH. However, slightly basic conditions (pH 8.5-9.0) can sometimes enhance CuAAC kinetics. |

| Temperature | Most CuAAC reactions proceed efficiently at room temperature. | Mild heating can sometimes be used to accelerate slow reactions, but this is often unnecessary and may not be suitable for sensitive biological molecules. |

Recent research has explored novel methods for controlling CuAAC kinetics. For instance, the use of extracellular electron transfer (EET) from the bacterium Shewanella oneidensis has been shown to catalyze the reduction of Cu(II) to Cu(I), thereby initiating the CuAAC reaction in a controlled manner. nih.govbiorxiv.orgresearchgate.net In these studies, a similar compound, alkyne-PEG4-acid, was used, demonstrating dynamic control over the reaction kinetics linked to cellular metabolism. nih.govbiorxiv.orgresearchgate.net

Substrate Scope and Limitations in Bioconjugation

The CuAAC reaction involving Propargyl-PEG4-t-butyl ester exhibits a broad substrate scope, allowing for the conjugation of this linker to a wide variety of azide-containing molecules, including biomolecules like peptides, proteins, and nucleic acids. rsc.orgcd-bioparticles.net The PEG4 spacer can help to overcome steric hindrance that might otherwise impede the reaction between the alkyne and the azide on a bulky biomolecule.

However, there are limitations to consider, particularly in the context of bioconjugation:

Copper Cytotoxicity: The primary limitation of CuAAC for in vivo applications is the cytotoxicity associated with the copper catalyst. axispharm.comuni-muenchen.de This has driven the development of copper-free click chemistry alternatives.

Steric Hindrance: While the PEG spacer helps, significant steric bulk near the azide or alkyne can still slow down the reaction.

Protecting Group Removal: The t-butyl ester requires acidic conditions for deprotection, which may not be compatible with all biological substrates. cd-bioparticles.net Careful consideration of the stability of the conjugated biomolecule to these conditions is necessary.

Mechanistic Insights into Triazole Formation

The mechanism of the CuAAC reaction is well-established and proceeds through a series of steps involving copper-acetylide intermediates. mdpi.com

Formation of a Copper(I)-Acetylide: The reaction initiates with the coordination of the Cu(I) catalyst to the terminal alkyne of Propargyl-PEG4-t-butyl ester, forming a π-complex. This is followed by deprotonation to yield a copper(I)-acetylide intermediate.

Coordination of the Azide: The azide-containing substrate then coordinates to the copper center.

Cycloaddition: A [3+2] cycloaddition occurs between the activated alkyne and the azide, leading to the formation of a six-membered copper(III)-metallacycle. mdpi.com

Ring Contraction and Protonolysis: This intermediate is unstable and rapidly undergoes reductive elimination and protonolysis to yield the stable 1,4-disubstituted triazole product and regenerate the Cu(I) catalyst.

The formation of the triazole ring is essentially irreversible and results in a highly stable, aromatic linkage. mdpi.com

Copper-Free Click Chemistry Approaches (Strain-Promoted Azide-Alkyne Cycloaddition - SPAAC)

To circumvent the issue of copper cytotoxicity, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed. nih.govacs.org This reaction involves the use of a strained cyclooctyne (B158145), which reacts with an azide without the need for a metal catalyst. nih.govuni-muenchen.deacs.org

Design Considerations for Strain-Promoted Reactions

While Propargyl-PEG4-t-butyl ester itself is a terminal alkyne and not a strained cyclooctyne, it can be conjugated to molecules that are subsequently reacted with strained cyclooctynes. Alternatively, a derivative of Propargyl-PEG4-t-butyl ester could be synthesized where the propargyl group is replaced with a strained alkyne.

Key Design Considerations for SPAAC:

| Feature | Description |

| Strained Alkyne | The driving force for the reaction is the high ring strain of the cyclooctyne (e.g., DBCO, BCN). axispharm.cominterchim.fr This strain is released upon cycloaddition with the azide. |

| Reaction Rate | SPAAC reaction rates are generally slower than those of CuAAC. acs.org The specific structure of the cyclooctyne significantly influences the kinetics. |

| Regioselectivity | Unlike CuAAC, which typically yields the 1,4-regioisomer, SPAAC often produces a mixture of regioisomers (1,4- and 1,5-substituted triazoles). nih.gov |

| Solubility | Early cyclooctyne reagents had poor aqueous solubility. The incorporation of PEG linkers, similar to the PEG4 in Propargyl-PEG4-t-butyl ester, has been a key strategy to improve their solubility for biological applications. nih.gov |

Comparative Analysis of CuAAC and SPAAC with Propargyl-PEG4-t-butyl ester Constructs

The choice between CuAAC and SPAAC for applications involving Propargyl-PEG4-t-butyl ester or similar constructs depends on the specific requirements of the experiment.

Comparison of CuAAC and SPAAC:

| Feature | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |

| Catalyst | Requires a Cu(I) catalyst. nih.govresearchgate.net | No catalyst required. uni-muenchen.deacs.org |

| Biocompatibility | Limited for in vivo applications due to copper cytotoxicity. uni-muenchen.de | Highly biocompatible and suitable for in vivo studies. acs.orgacs.org |

| Reaction Rate | Generally faster than SPAAC. acs.org | Slower than CuAAC, dependent on the specific strained alkyne used. acs.org |

| Regioselectivity | Highly regioselective, typically yielding the 1,4-disubstituted triazole. | Often results in a mixture of 1,4- and 1,5-regioisomers. nih.gov |

| Reactants | Terminal alkyne (like Propargyl-PEG4-t-butyl ester) and an azide. | Strained cyclooctyne and an azide. |

| Cost | Terminal alkynes are generally less expensive than strained cyclooctynes. nih.gov | Strained cyclooctyne reagents can be more costly. nih.gov |

Advanced Applications in Bioconjugation and Macromolecular Engineering

Site-Specific Bioconjugation Strategies

The ability to selectively modify biomolecules at specific sites is crucial for understanding and manipulating their function. Propargyl-PEG4-t-butyl ester, through its reactive propargyl group, facilitates such site-specific modifications of proteins, peptides, nucleic acids, and glycoconjugates. smolecule.com

Conjugation to Proteins and Peptides

PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) chains to proteins and peptides, is a widely used strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic biomolecules. smolecule.commdpi.com Propargyl-PEG4-t-butyl ester can be utilized in various site-specific PEGylation approaches. smolecule.com

The most common targets for PEGylation on proteins are the primary amines of the N-terminus and the ε-amino group of lysine (B10760008) residues. scielo.br Traditional methods often result in a heterogeneous mixture of products due to the presence of multiple lysine residues. nih.gov However, more controlled strategies can be employed.

Site-specific N-terminal PEGylation can be achieved by taking advantage of the lower pKa of the N-terminal α-amino group compared to the ε-amino groups of lysines. interchim.fr While PEG-aldehydes are commonly used for this purpose via reductive amination, a click chemistry approach with a propargyl-PEG linker offers an alternative. nih.govinterchim.fr This involves first introducing an azide (B81097) group specifically at the N-terminus of the protein, which can then be selectively reacted with a propargyl-PEG reagent like Propargyl-PEG4-t-butyl ester.

For lysine PEGylation, while random conjugation is common, site-specific modification can be achieved through protein engineering. scielo.br By replacing certain non-essential amino acids with lysine, or conversely, replacing essential lysines with other residues like arginine, the number and location of available PEGylation sites can be controlled. scielo.br An azide-containing amino acid could be incorporated at a specific lysine position, followed by conjugation with Propargyl-PEG4-t-butyl ester. After conjugation, the t-butyl ester can be deprotected to reveal a carboxylic acid, which can then be used for further functionalization, for example, by coupling to another molecule using carbodiimide (B86325) chemistry.

| Property | Description |

| Molecular Formula | C16H28O6 |

| Molecular Weight | 316.39 g/mol |

| Appearance | Solid powder |

| Solubility | Soluble in DMSO |

Table 1: Physicochemical Properties of Propargyl-PEG4-t-butyl ester. researchgate.net

Cysteine residues, with their reactive thiol groups, are excellent targets for site-specific protein modification, especially in proteins that lack free cysteines or have a limited number. nih.govpreprints.org The most common chemistry for thiol-specific conjugation involves the reaction of the thiol with a maleimide (B117702) group to form a stable thioether bond. preprints.orgcreativepegworks.comnih.gov

A heterobifunctional linker strategy can be employed using Propargyl-PEG4-t-butyl ester. The process would involve a multi-step approach:

The protein of interest, containing a unique cysteine residue, is reacted with a molecule that has both a maleimide group and an azide group.

The maleimide end of this bifunctional linker selectively attaches to the cysteine residue on the protein.

The azide-modified protein is then purified and can be reacted with Propargyl-PEG4-t-butyl ester via a CuAAC click reaction. broadpharm.com

This strategy allows for the precise attachment of the PEG linker to the desired cysteine residue. The subsequent deprotection of the t-butyl ester provides a terminal carboxylic acid for further applications, such as the attachment of drugs or imaging agents. smolecule.comacs.org

N-terminal and Lysine PEGylation Considerations

Nucleic Acid Functionalization

The functionalization of nucleic acids is essential for a wide range of applications, including diagnostics, therapeutics, and nanotechnology. nih.govsoton.ac.uk Click chemistry has become a powerful tool for the site-specific modification of oligonucleotides. soton.ac.ukacs.org

Propargyl-PEG4-t-butyl ester can be used to modify oligonucleotides that have been synthesized to contain an azide group. biosyn.com This is typically achieved by incorporating an azide-modified phosphoramidite (B1245037) during solid-phase oligonucleotide synthesis. The azide-modified oligonucleotide can then be reacted with Propargyl-PEG4-t-butyl ester in a CuAAC reaction. biosyn.com This approach allows for the introduction of a PEG linker with a protected carboxylic acid at a specific position within the nucleic acid sequence. The terminal alkyne of the propargyl group remains a versatile handle for further functionalization. polysciences.com

This method has been used to attach various moieties to DNA and RNA, including fluorescent dyes, biotin, and other bioactive molecules. The PEG linker can improve the solubility and pharmacokinetic properties of therapeutic oligonucleotides. soton.ac.uk

Oligosaccharide and Glycoconjugate Labeling

The study of glycans and their roles in biological processes often requires their specific labeling and modification. Chemoenzymatic methods combined with click chemistry provide a powerful platform for the site-specific labeling of glycoproteins and other glycoconjugates. beilstein-journals.orgnih.gov

One common strategy involves the use of mutant glycosyltransferases that can transfer an azide-modified sugar, such as an azide-modified N-acetylgalactosamine (GalNAz), onto a specific glycan structure on a protein. nih.govacs.org The resulting azide-labeled glycoprotein (B1211001) can then be conjugated with an alkyne-containing molecule like Propargyl-PEG4-t-butyl ester through a CuAAC reaction. nih.gov This allows for the precise attachment of the PEG linker to the carbohydrate portion of the glycoprotein, minimizing interference with the protein's active sites. beilstein-journals.org This "glycoPEGylation" approach has been successfully used to improve the properties of therapeutic proteins. beilstein-journals.orgd-nb.info

Development of Advanced Polymeric Architectures

Propargyl-PEG4-t-butyl ester and similar propargyl-PEG derivatives can also serve as building blocks for the synthesis of advanced polymeric architectures, such as block copolymers. mdpi.comuah.edu These materials are of great interest for applications in drug delivery, nanotechnology, and materials science. mdpi.comnih.gov

Amphiphilic block copolymers, which consist of both hydrophilic and hydrophobic polymer chains, can self-assemble in aqueous solutions to form nanostructures like micelles and polymersomes. uah.edunih.gov These structures can encapsulate hydrophobic drugs, protecting them from degradation and improving their delivery. researchgate.net

A common method for synthesizing block copolymers is through controlled radical polymerization techniques like Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization. acs.orgmdpi.com A propargyl-PEG derivative can be used as a macroinitiator for the RAFT polymerization of a hydrophobic monomer. For example, the hydroxyl group of a propargyl-PEG-OH can be modified to create a RAFT chain transfer agent. This macro-RAFT agent can then be used to polymerize a monomer like methyl methacrylate (B99206) to create a propargyl-PEG-b-poly(methyl methacrylate) block copolymer. niscpr.res.in

Formation of PEGylated Hydrogels and Bioprinting Inks

Hydrogels, which are three-dimensional networks of hydrophilic polymers, are widely used in tissue engineering and drug delivery. Propargyl-PEG4-t-butyl ester can be incorporated into hydrogel formulations to introduce reactive sites for subsequent functionalization. For instance, after the formation of a hydrogel, the propargyl groups can be used to "click" on bioactive molecules, such as growth factors or cell adhesion peptides, to enhance the biological performance of the hydrogel. nih.gov

Furthermore, the ability to form hydrogels through click chemistry has led to the development of "bioinks" for 3D bioprinting. nih.gov These bioinks, which can contain living cells, can be precisely deposited to create complex, tissue-like structures. The use of click chemistry ensures rapid and cell-friendly crosslinking of the hydrogel ink during the printing process. nih.govresearchgate.net

Surface Modification and Functionalization of Biomaterials

The surface properties of biomaterials play a critical role in their interaction with biological systems. Propargyl-PEG4-t-butyl ester can be used to modify the surfaces of various materials to improve their biocompatibility or to introduce specific functionalities. smolecule.com For example, a material surface can be functionalized with azide groups and then reacted with Propargyl-PEG4-t-butyl ester. The exposed t-butyl ester can then be deprotected and used to attach other molecules. The PEG spacer helps to create a hydrophilic and protein-repellent surface. researchgate.net

Synthesis of Multifunctional Scaffolds for Tissue Engineering

Tissue engineering aims to create functional tissues and organs to replace or repair damaged ones. Scaffolds provide the structural support for cells to grow and form new tissue. Propargyl-PEG4-t-butyl ester can be used to synthesize multifunctional scaffolds with precisely controlled properties. mdpi.com By using this linker, researchers can incorporate different types of bioactive molecules into the scaffold in a spatially controlled manner. For example, one region of the scaffold could be functionalized with a growth factor that promotes cell proliferation, while another region could be modified with a peptide that encourages cell adhesion. This spatial control over the scaffold's bioactivity is crucial for guiding the formation of complex tissues. nih.gov

| Application | Key Feature of Propargyl-PEG4-t-butyl ester Utilized | Desired Outcome |

| PEGylated Hydrogels | Propargyl group for click chemistry | Functionalized hydrogels with bioactive molecules. nih.gov |

| Bioprinting Inks | Rapid and cytocompatible click reaction | 3D printed tissue constructs with living cells. nih.govresearchgate.net |

| Surface Modification | Propargyl group and hydrophilic PEG spacer | Biocompatible and functionalized material surfaces. smolecule.com |

| Tissue Engineering Scaffolds | Heterobifunctional nature for controlled functionalization | Scaffolds with spatially defined bioactive cues. mdpi.comnih.gov |

Role in Targeted Delivery Systems and Proteomics

Engineering of Drug Delivery Systems

The unique trifunctional nature of Propargyl-PEG4-t-butyl ester makes it a valuable building block in the creation of targeted and responsive drug delivery systems. smolecule.comlookchem.com These systems are designed to improve the therapeutic efficacy of drugs by increasing their concentration at the site of action while minimizing off-target effects.

The integrated PEG4 spacer in the molecule is central to its function in PEGylation, the process of attaching PEG chains to molecules like proteins, peptides, or nanoparticles. smolecule.combroadpharm.commolecularcloud.org

Enhanced Pharmacokinetics : PEGylation increases the hydrodynamic size of the conjugated drug molecule. broadpharm.combiochempeg.com This increased size prevents rapid clearance by the kidneys and protects the drug from enzymatic degradation, thereby extending its circulation half-life in the bloodstream. broadpharm.combiochempeg.com

| Benefit | Mechanism of Action | Reference |

|---|---|---|

| Enhanced Pharmacokinetics | Increases molecular size, preventing renal clearance and enzymatic degradation, thus extending drug lifetime. | broadpharm.combiochempeg.com |

| Improved Biocompatibility | The non-toxic and non-immunogenic nature of PEG reduces immune system recognition. | molecularcloud.orgbiochempeg.comcreative-biolabs.com |

| Increased Solubility | The hydrophilic PEG chain enhances the water solubility of conjugated molecules. | creative-biolabs.com |

A key feature of Propargyl-PEG4-t-butyl ester is the t-butyl ester group, which can be hydrolyzed under acidic conditions. This property is exploited to create drug delivery systems that release their therapeutic payload in response to specific pH changes in the body. cd-bioparticles.netnih.govfrontiersin.org

Acid-Labile Linkage : The t-butyl ester is stable at the neutral pH of blood (around 7.4) but cleaves in acidic environments, such as those found in tumor tissues or within cellular compartments like endosomes and lysosomes. nih.govfrontiersin.orgresearchgate.net

Targeted Drug Release : This pH-sensitivity allows for the design of "smart" nanocarriers that remain intact during circulation and only release the conjugated drug upon reaching the acidic microenvironment of a tumor or after being internalized by a cell. rsc.orgrsc.org This targeted release mechanism enhances the drug's efficacy at the desired site while minimizing systemic toxicity. researchgate.net

The propargyl group at one end of the molecule is an alkyne, making it a perfect handle for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). smolecule.comrsc.orgirjweb.com This reaction is highly efficient and specific, allowing for the covalent attachment of targeting ligands to the drug delivery system. rsc.orginterchim.fr

Click Chemistry for Bioconjugation : The CuAAC reaction forms a stable triazole linkage between the alkyne on the linker and an azide (B81097) group introduced onto a targeting molecule. irjweb.cominterchim.fr This method is highly reliable and can be performed in aqueous conditions, making it suitable for modifying sensitive biological molecules. nih.goviris-biotech.de

Active Targeting : By conjugating targeting ligands—such as antibodies, peptides, or small molecules like folate—the drug delivery system can be directed to bind specifically to receptors that are overexpressed on the surface of cancer cells or other diseased cells. rsc.orgirjweb.comresearchgate.net This active targeting strategy significantly increases the concentration of the therapeutic agent at the intended site. researchgate.net For example, folate can be used to target folate receptors, which are often overexpressed in various cancers. rsc.org

Stimuli-Responsive Release Mechanisms (pH-sensitive degradation)

Design and Synthesis of PROteolysis TArgeting Chimeras (PROTACs)

Propargyl-PEG4-t-butyl ester and similar PEG-containing structures are fundamental building blocks in the synthesis of PROteolysis TArgeting Chimeras (PROTACs). biochempeg.commedchemexpress.com PROTACs are heterobifunctional molecules that consist of a ligand for a target protein (protein of interest, or POI), a ligand for an E3 ubiquitin ligase, and a linker connecting them. precisepeg.comexplorationpub.com They work by bringing the target protein into close proximity with the E3 ligase, leading to the ubiquitination and subsequent degradation of the target protein by the cell's proteasome. precisepeg.com

The linker is not merely a passive spacer but a critical component that heavily influences a PROTAC's properties and efficacy. precisepeg.comcreative-biolabs.com The design of the linker, including its composition, length, and flexibility, is a key aspect of PROTAC development. explorationpub.com

Flexibility and Ternary Complex Formation : Flexible linkers, such as those based on PEG or alkyl chains, are the most common types used in PROTACs. precisepeg.comcreative-biolabs.com This flexibility can help the PROTAC adopt an optimal conformation to facilitate the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase). explorationpub.comexplorationpub.com However, excessive flexibility can sometimes be detrimental. creative-biolabs.com More rigid linkers, which may contain cyclic structures like piperazine (B1678402) or triazoles (often formed via click chemistry), can reduce the entropic penalty of binding and pre-organize the molecule into an active conformation. precisepeg.comfrontiersin.org

The length of the PEG linker is a crucial parameter that must be optimized for each specific PROTAC. explorationpub.combiochempeg.com

Degradation Efficiency : The linker's length directly affects the geometry of the ternary complex. creative-biolabs.comexplorationpub.com If the linker is too short, steric hindrance may prevent the two proteins from binding simultaneously. explorationpub.comexplorationpub.com Conversely, if the linker is too long, it may not effectively bring the E3 ligase and the target protein close enough for efficient ubiquitin transfer. explorationpub.com Studies have shown that systematic variation of PEG linker length (e.g., changing the number of ethylene (B1197577) glycol units) can dramatically alter degradation potency. biochempeg.comexplorationpub.comnih.gov For instance, in some systems, longer PEG linkers lead to more potent degradation, while in others, a shorter linker is optimal. explorationpub.com

| Linker Property | Influence on PROTAC Function | Reference |

|---|---|---|

| Composition (e.g., PEG vs. Alkyl) | Affects solubility, cell permeability, and metabolic stability. PEG linkers enhance solubility. | biochempeg.comprecisepeg.comjenkemusa.com |

| Length | Crucial for optimal ternary complex formation and degradation efficiency. Must be optimized for each target. | explorationpub.comcreative-biolabs.comexplorationpub.com |

| Flexibility | Allows for adaptive binding to form a stable ternary complex, but can have an entropic cost. | explorationpub.comcreative-biolabs.comexplorationpub.com |

| Attachment Points | The site of connection to the two ligands influences the exit vector and overall geometry. | precisepeg.comnih.gov |

Linker Design Principles in PROTAC Development

Applications in Diagnostic Tools and Imaging Agents.lookchem.com

The adaptability of Propargyl-PEG4-t-butyl ester is particularly evident in its application to the creation of diagnostic tools and imaging agents. The ability to attach this linker to biomolecules and then introduce imaging agents or reporter molecules via click chemistry has opened new avenues for disease detection and monitoring. lookchem.com

Propargyl-PEG4-t-butyl ester plays a crucial role in the synthesis of targeted imaging probes. lookchem.com The propargyl group provides a reactive handle for covalent attachment to molecules bearing an azide group through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of click chemistry. smolecule.comcd-bioparticles.net This reaction is highly efficient and specific, allowing for the precise construction of complex imaging agents under mild conditions. smolecule.com

In the realm of biosensors, Propargyl-PEG4-t-butyl ester is utilized to functionalize sensor surfaces for the specific capture and detection of target analytes. The propargyl group enables the immobilization of the linker onto azide-modified sensor surfaces, such as gold nanoparticles or silicon wafers, through the highly efficient CuAAC reaction. smolecule.com

Once the surface is coated with the Propargyl-PEG4-t-butyl ester, the terminal t-butyl ester group is deprotected to expose the carboxylic acid. cd-bioparticles.net This carboxylic acid can then be activated, typically using carbodiimide (B86325) chemistry (e.g., EDC/NHS), to form a stable amide bond with amine groups present on biorecognition elements like antibodies, enzymes, or nucleic acids. dcchemicals.com This covalent attachment ensures the robust and oriented immobilization of the biological component on the sensor surface, which is critical for the sensitivity and specificity of the biosensor. The PEG4 spacer again plays a beneficial role by extending the biorecognition element away from the sensor surface, thereby minimizing non-specific binding and improving accessibility for the target analyte. smolecule.com This strategy has been employed in the development of various biosensing platforms, including those based on surface plasmon resonance (SPR) and electrochemical detection.

Analytical and Characterization Methodologies for Conjugates

Spectroscopic Techniques for Structural Elucidation of Conjugates

Spectroscopic methods are indispensable for confirming the covalent structure of PEGylated products, ensuring that the PEG linker has been successfully attached to the target biomolecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural characterization of PEG linkers and their conjugates. For conjugates synthesized with Propargyl-PEG4-t-butyl ester, ¹H NMR provides definitive evidence of successful modification.

Before conjugation, the ¹H NMR spectrum of the Propargyl-PEG4-t-butyl ester linker exhibits characteristic signals. Key resonances include those corresponding to the terminal alkyne proton (–C≡C–H ) and the adjacent methylene (B1212753) protons (–CH₂ –C≡CH). mdpi.comresearchgate.net The repeating ethylene (B1197577) glycol units of the PEG4 spacer typically appear as a complex multiplet in the 3.6 ppm region, while the protons of the t-butyl ester protecting group are visible as a sharp singlet. mdpi.comresearchgate.net

Upon successful conjugation to an azide-functionalized biomolecule via copper-catalyzed azide-alkyne cycloaddition (CuAAC), significant changes in the NMR spectrum are observed. The most notable change is the disappearance of the terminal alkyne proton signal and the appearance of a new signal corresponding to the proton on the newly formed triazole ring. This shift provides clear evidence that the click chemistry reaction has occurred. Furthermore, shifts in the resonances of the methylene protons adjacent to the former alkyne group also confirm the formation of the triazole linkage. Analysis of the integration values of the PEG chain signals relative to the signals from the biomolecule can provide information about the degree of PEGylation.

Table 1: Representative ¹H NMR Chemical Shifts for Propargyl-PEG4 Linker Before and After Conjugation

| Functional Group | Pre-Conjugation (Propargyl) | Post-Conjugation (Triazole) | Typical Chemical Shift (δ, ppm) |

|---|---|---|---|

| Alkyne Proton (–C≡C–H ) | ✓ | ~2.5 researchgate.net | |

| Methylene Protons (–CH₂ –C≡CH) | ✓ | ~4.7 researchgate.net | |

| Triazole Ring Proton | ✓ | ~7.5 - 8.5 | |

| PEG Chain (–O–CH₂ –CH₂ –O–) | ✓ | ✓ | ~3.6 |

Note: Exact chemical shifts can vary based on the solvent and the specific structure of the conjugate.

Mass spectrometry (MS) is a cornerstone technique for the characterization of PEG-protein conjugates, providing precise molecular weight information that confirms conjugation and helps determine the degree of PEGylation. frontiersin.org

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS is frequently used to analyze the molecular mass distribution of the final PEGylated product. quality-assistance.com The mass of the conjugate will be the sum of the mass of the protein and the attached Propargyl-PEG4-t-butyl ester linker(s). A distinct mass increase corresponding to the addition of one or more linker molecules (MW of Propargyl-PEG4-t-butyl ester is approximately 316.4 g/mol ) confirms the success of the conjugation reaction. broadpharm.com

Electrospray Ionization (ESI) MS, often coupled with liquid chromatography (LC-MS), can also be used to determine the molecular weight of the intact conjugate. The resulting mass spectrum can reveal a distribution of species, each corresponding to a different number of PEG linkers attached to the protein (e.g., protein + 1 PEG, protein + 2 PEG, etc.). This provides a direct measure of the degree of PEGylation and the heterogeneity of the product. google.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for PEGylated Products

Chromatographic Separation and Purity Assessment of Bioconjugates

Chromatographic techniques are essential for both the purification of PEGylated bioconjugates and the assessment of their purity. lcms.cz These methods separate the desired conjugate from unreacted starting materials, such as the free protein and excess PEG linker, as well as from product-related impurities.

Size-Exclusion Chromatography (SEC): SEC separates molecules based on their hydrodynamic radius. Since PEGylation increases the size of a protein, the PEGylated conjugate will elute earlier from an SEC column than the unmodified protein. lcms.cz HPLC-SEC is a common method used to monitor the progress of the conjugation reaction and to quantify the amount of remaining free protein and aggregated species in the final product. nih.govd-nb.info

Reversed-Phase Chromatography (RPC): RPC separates molecules based on their hydrophobicity. The attachment of the hydrophilic PEG4 chain generally decreases the retention time of the protein on an RPC column compared to the more hydrophobic, unmodified protein. RP-UPLC (Ultra-Performance Liquid Chromatography) can be a powerful tool for resolving different PEGylated species. lcms.cz

Ion-Exchange Chromatography (IEC): IEC separates molecules based on their net charge. The conjugation of a linker like Propargyl-PEG4-t-butyl ester does not initially alter the charge of the protein. However, if the t-butyl ester is deprotected to reveal the carboxylic acid, the net charge of the conjugate will change, allowing for separation from the protected precursor and the unmodified protein by IEC.

Table 2: Chromatographic Methods for Analyzing Propargyl-PEG4-Conjugates

| Technique | Principle of Separation | Application in PEGylation Analysis |

|---|---|---|

| Size-Exclusion Chromatography (SEC) | Hydrodynamic Volume | Separates conjugate from smaller, unreacted protein and linker. Detects aggregates. lcms.cz |

| Reversed-Phase Chromatography (RPC) | Hydrophobicity | Separates more hydrophilic conjugate from unreacted protein. Resolves species with different degrees of PEGylation. lcms.cz |

Advanced Characterization of PEGylated Systems

Identifying the specific amino acid residues where the PEG linker is attached is a critical aspect of characterization. The primary method for this is peptide mapping, typically performed using UPLC coupled with mass spectrometry (UPLC-MS). quality-assistance.com

The process involves the following steps:

Enzymatic Digestion: The purified PEG-protein conjugate is digested with a specific protease, such as trypsin, which cleaves the protein into smaller peptide fragments.

Chromatographic Separation: The resulting peptide mixture is separated using high-resolution UPLC.

Mass Spectrometric Analysis: The eluting peptides are analyzed by a mass spectrometer. Peptides that have been modified with the Propargyl-PEG4 linker will show a characteristic mass increase corresponding to the mass of the linker.

MS/MS Fragmentation: The modified peptides are subjected to a second stage of mass spectrometry (MS/MS), where they are fragmented. The fragmentation pattern allows for the precise identification of the amino acid sequence and confirms the exact residue (e.g., a specific lysine (B10760008) or an unnatural amino acid) to which the PEG linker is attached.

This detailed analysis provides a comprehensive map of all conjugation sites on the protein.

PEGylation reactions often produce a heterogeneous mixture of products, which can differ in both the number of attached PEG chains (degree of PEGylation) and the location of these chains. frontiersin.orgnih.gov This is particularly true for conjugations targeting common amino acid residues like lysines. Assessing this heterogeneity is vital for ensuring product consistency and defining critical quality attributes.

Degree of PEGylation: As discussed, mass spectrometry (MALDI-TOF and LC-MS) is a direct way to determine the distribution of species with different numbers of PEG chains attached (e.g., 0, 1, 2, or more PEGs per protein). quality-assistance.com Chromatographic methods like RPC and IEC can also often separate these different species, allowing for their quantification.

Positional Isomers: When a protein has multiple potential conjugation sites, the PEGylation reaction can result in a mixture of positional isomers—proteins with the same number of PEG chains but attached at different locations. Peptide mapping is the definitive method to identify and quantify these isomers. quality-assistance.com The relative abundance of each modified peptide in the UPLC-MS analysis reflects the prevalence of each positional isomer in the conjugate mixture.

By combining these advanced analytical techniques, a comprehensive profile of the PEGylated bioconjugate can be established, ensuring its quality, consistency, and suitability for its intended application.

Emerging Research Directions and Future Perspectives

Innovations in Click Chemistry Methodologies

The primary role of the propargyl group in Propargyl-PEG4-t-butyl ester is to participate in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of first-generation click chemistry. smolecule.comcd-bioparticles.net This reaction is known for its high efficiency and selectivity in forming stable triazole linkages. smolecule.com However, concerns over the potential in vivo toxicity of the copper catalyst have driven the development of copper-free click chemistry variants. acs.org

Emerging research is exploring the adaptation of PEG linkers to these next-generation methodologies. While the terminal alkyne of Propargyl-PEG4-t-butyl ester is ideal for CuAAC, the broader field is moving towards strategies like strain-promoted azide-alkyne cycloaddition (SPAAC). acs.org SPAAC utilizes strained cyclooctyne (B158145) derivatives (e.g., DBCO, BCN) that react with azides without a catalyst, enhancing biocompatibility for in vivo applications. mdpi.com Although this requires modification of the alkyne moiety, the fundamental PEG-linker concept remains crucial. Future iterations of alkyne-PEG-ester linkers may incorporate these strained ring systems.

Another area of innovation lies in the architecture of the PEG linker itself. Research into novel linker designs is demonstrating that performance is not solely dependent on the reactive end-groups but also on the linker's structure. americanpharmaceuticalreview.com Advanced designs are moving beyond simple linear chains to include branched or "pendant" PEG configurations. nih.govresearchgate.net These architectures can create a "hydrophilicity reservoir," which is particularly effective at masking the hydrophobicity of complex drug payloads, allowing for higher drug-to-antibody ratios (DAR) in ADCs without inducing aggregation. americanpharmaceuticalreview.comnih.gov This structural innovation, combined with the reactivity of the propargyl group, allows for the construction of more sophisticated and stable bioconjugates.

Table 1: Generations of Click Chemistry

| Generation | Reaction Type | Catalyst | Key Features | Relevance to Propargyl-PEG Linkers |

|---|---|---|---|---|

| First | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Copper(I) | High yield, high selectivity, robust reaction. smolecule.com | The propargyl group is a direct reactant for this method. smolecule.com |

| Second | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | None (Copper-free) | Bioorthogonal, avoids catalyst toxicity, uses strained alkynes (e.g., DBCO). acs.org | Demonstrates a trend towards copper-free methods, inspiring new linker designs. |

| Third | Inverse-Electron-Demand Diels-Alder (IEDDA) | None (Copper-free) | Extremely fast reaction kinetics, bioorthogonal, involves tetrazine and trans-cyclooctene. axispharm.com | Represents an alternative bioorthogonal strategy where PEG linkers are also employed. axispharm.com |

Integration with Automated Synthesis and High-Throughput Screening

The discrete, well-defined structure of Propargyl-PEG4-t-butyl ester, a monodisperse PEG linker, makes it highly suitable for integration into automated synthesis and high-throughput screening (HTS) platforms. nih.govbroadpharm.com The complexity of developing modern therapeutics, such as ADCs and PROTACs, necessitates the rapid synthesis and evaluation of large libraries of compounds to identify candidates with optimal properties.

Automated solid-phase synthesis, analogous to methods used for peptides and oligonucleotides, is being adapted for the stepwise creation of well-defined PEG derivatives. researchgate.net This allows for the precise, programmable construction of linkers with specific lengths and functionalities, enabling the creation of diverse linker libraries for screening. The ability to synthesize propargylated and PEGylated building blocks without the need for cumbersome chromatographic purification is a key step toward full automation. mdpi.com

In parallel, HTS workflows are being specifically developed to evaluate PEGylated molecules. For instance, HTS can be used to rapidly screen different formulations of a monoclonal antibody against a variety of PEG-containing linkers to optimize solubility and stability. nih.gov Designer linkers, including those with cleavable elements, are being engineered to simplify sample analysis within automated HTS workflows, allowing for rapid determination of conjugation sites and other critical quality attributes. nih.gov The combination of automated synthesis to build libraries based on scaffolds like Propargyl-PEG4-t-butyl ester and HTS to functionally screen them can dramatically accelerate the discovery and optimization of new bioconjugates. rsc.org

Exploration of Novel Biomedical Applications Beyond Current Scope

While Propargyl-PEG4-t-butyl ester is a staple in the development of ADCs and PROTACs, its versatile structure opens doors to a range of novel biomedical applications that are currently being explored. smolecule.combroadpharm.commedchemexpress.com

One of the most promising future directions is in tissue engineering and regenerative medicine . The propargyl group can be used in click reactions to crosslink polymers, forming hydrogels. axispharm.comaxispharm.com These PEG-based hydrogels are biocompatible, highly hydrated, and can be engineered to mimic the natural extracellular matrix. scholaris.ca By incorporating cell-adhesive peptides and using propargyl-azide click chemistry for gelation, researchers can create 3D scaffolds that support cell growth, differentiation, and tissue formation. scholaris.canih.gov For example, hybrid hydrogels using propargyl-functionalized polymers have been shown to enhance the formation of endothelial networks, a critical step in vascularizing engineered tissues. nih.gov

Another emerging area is the development of advanced biosensors . The ability to functionalize surfaces with high precision and stability is critical for sensor performance. Click chemistry with linkers like Propargyl-PEG4-t-butyl ester allows for the covalent attachment of biorecognition molecules (e.g., antibodies, aptamers) to sensor surfaces. smolecule.commdpi.com The PEG spacer serves to extend the recognition molecule away from the surface, minimizing steric hindrance and non-specific binding, thereby improving the sensor's sensitivity and reliability.

Furthermore, the linker is being used to construct novel drug delivery systems beyond traditional ADCs. This includes the formation of PEGylated nanoparticles for targeted drug delivery, where the propargyl group can be used to click on targeting ligands after the nanoparticle has been formed. smolecule.comaxispharm.com This modular approach allows for the creation of multifunctional delivery vehicles with precisely controlled properties for advanced therapeutic strategies.

Table 2: Mentioned Chemical Compounds

| Compound Name | Abbreviation / Synonym |

|---|---|

| Propargyl-PEG4-t-butyl ester | Propargyl-PEG4-COOtBu |

| Azide (B81097) | N₃ |

| Dibenzocyclooctyne | DBCO |

| Bicyclononyne | BCN |

| trans-Cyclooctene | TCO |

| Tetrazine | - |

| Antibody-Drug Conjugate | ADC |

| Proteolysis-Targeting Chimera | PROTAC |

| N-hydroxysuccinimide | NHS |

Q & A

Q. Q1. What are the standard methodologies for synthesizing and characterizing Propargyl-PEG4-t-butyl ester in academic research?

Methodological Answer :

- Synthesis : Use controlled coupling reactions (e.g., Mitsunobu or click chemistry) with PEG4 spacers and propargyl groups. Optimize reaction parameters (temperature, solvent, stoichiometry) via Design of Experiments (DOE), as demonstrated in ester optimization studies using Taguchi orthogonal arrays .

- Characterization : Validate purity and structure via NMR (¹H/¹³C), HPLC, and mass spectrometry. Reference CAS No. 1872433-63-0 for structural confirmation .

- Reproducibility : Document protocols in alignment with NIH guidelines for experimental replication, including reagent batches and reaction conditions .

Q. Q2. How can researchers confirm the stability of Propargyl-PEG4-t-butyl ester under varying storage conditions?

Methodological Answer :

- Experimental Design : Conduct accelerated stability studies (e.g., 4°C, -20°C, RT) over 1–6 months. Monitor degradation via HPLC and track propargyl group reactivity using azide-alkyne cycloaddition assays.

- Data Analysis : Use kinetic modeling (e.g., Arrhenius equation) to predict shelf life. Include statistical comparisons of degradation rates across conditions .

Advanced Research Questions

Q. Q3. How does the PEG4 spacer length influence the conjugation efficiency of Propargyl-PEG4-t-butyl ester in bioconjugation studies?

Methodological Answer :

- Comparative Analysis : Synthesize analogs with PEG2, PEG4, and PEG6 spacers. Measure conjugation efficiency to model biomolecules (e.g., antibodies) via fluorescence quenching or MALDI-TOF.

- Mechanistic Insight : Use molecular dynamics simulations to analyze steric effects and linker flexibility. Correlate computational data with empirical results .

- Contradiction Resolution : If literature reports conflicting efficiencies, evaluate variables like pH, solvent polarity, or biomolecule size using ANOVA to identify dominant factors .

Q. Q4. What experimental strategies can resolve discrepancies in drug-loading efficiency when using Propargyl-PEG4-t-butyl ester for targeted drug delivery?

Methodological Answer :

- Hypothesis Testing : Compare loading efficiency across drug classes (hydrophobic vs. hydrophilic). Use DOE to isolate variables (e.g., drug-PEG4 molar ratio, solvent system).

- Advanced Analytics : Employ cryo-EM or AFM to visualize nanoparticle morphology and drug distribution. Cross-validate with in vitro release kinetics .

- Ethical Reporting : Adhere to NIH preclinical guidelines by disclosing all experimental variables and statistical methods to ensure reproducibility .

Q. Q5. How can researchers systematically investigate the biocompatibility of Propargyl-PEG4-t-butyl ester in vivo?

Methodological Answer :

- Tiered Testing :

- In Vitro : Perform cytotoxicity assays (MTT, LDH) on primary cells.

- In Vivo : Use murine models to assess acute toxicity (72-hr observation) and long-term effects (4-week histopathology).

- Data Integration : Apply the FINER criteria (Feasible, Novel, Ethical, Relevant) to design studies addressing gaps in biocompatibility data .

Methodological & Data Analysis Questions

Q. Q6. What statistical approaches are recommended for analyzing contradictory data on Propargyl-PEG4-t-butyl ester’s solubility in polar solvents?

Methodological Answer :

- Root-Cause Analysis : Compare solvent purity, temperature, and agitation methods across studies. Use multivariate regression to identify confounding variables.

- Experimental Replication : Follow IB guidelines for data presentation, including error bars and p-values in solubility curves .

Q. Q7. How can researchers leverage orthogonal arrays (Taguchi Method) to optimize Propargyl-PEG4-t-butyl ester synthesis?

Methodological Answer :

- Design : Select parameters (catalyst concentration, temperature, reaction time) and assign levels (e.g., low/medium/high). Use an L9 orthogonal array for minimal experiments .

- Optimization : Calculate signal-to-noise (S/N) ratios to identify robust conditions. Validate with ANOVA to determine parameter contributions (e.g., catalyst concentration accounts for 77.5% variance in ester yield) .

Ethical & Reporting Standards

Q. Q8. What ethical considerations apply when using Propargyl-PEG4-t-butyl ester in preclinical studies?

Methodological Answer :

- Compliance : Follow NIH guidelines for animal welfare, including 3Rs (Replacement, Reduction, Refinement). Disclose conflicts of interest and funding sources .

- Transparency : Publish raw data in repositories like Figshare to enable independent validation .

Interdisciplinary Applications

Q. Q9. How can Propargyl-PEG4-t-butyl ester be adapted for materials science applications (e.g., hydrogels)?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.